2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid
CAS No.: 1951438-81-5
Cat. No.: VC13586086
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951438-81-5 |
|---|---|
| Molecular Formula | C11H12BrNO2 |
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid |
| Standard InChI | InChI=1S/C11H12BrNO2/c12-9-4-1-3-8(7-9)10(11(14)15)13-5-2-6-13/h1,3-4,7,10H,2,5-6H2,(H,14,15) |
| Standard InChI Key | XYYQNPXNASISRS-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O |
| Canonical SMILES | C1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of:
-
Azetidine ring: A four-membered nitrogen-containing heterocycle.
-
3-Bromophenyl group: An aromatic substituent with a bromine atom at the meta position.
-
Acetic acid moiety: Provides carboxylic acid functionality for salt formation or further derivatization.
The azetidine ring introduces significant ring strain, enhancing reactivity in nucleophilic substitution and cycloaddition reactions . The bromine atom contributes to electrophilic aromatic substitution potential, while the acetic acid group enables solubility in polar solvents.
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 270.12 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Soluble in DMSO, methanol | |
| logP (Partition Coeff.) | ~2.04 (predicted) |
Thermogravimetric analysis (TGA) indicates stability up to 150°C, with decomposition occurring at higher temperatures.
Synthesis and Optimization
Primary Synthetic Route
The most efficient method involves a two-stage process :
-
Stage 1: Reaction of 3-bromoacetophenone with morpholine and sulfur under reflux (14 hours).
-
Stage 2: Acidic hydrolysis using sulfuric acid and glacial acetic acid (6 hours), yielding 92.3% product.
Reaction Scheme:
Alternative Methods
-
Chloroacetyl chloride cyclization: Utilizes 3-bromophenylacetic acid derivatives with azetidine precursors.
-
Enzymatic synthesis: Explored for enantioselective production but yields remain suboptimal (<50%) .
Biological Activities
Antimicrobial Efficacy
In vitro testing against bacterial strains revealed moderate activity :
| Bacterial Strain | MIC (µM) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | Ceftriaxone (0.1) |
| Escherichia coli | 40 | Ceftriaxone (4) |
The bacteriostatic effect (MBC/MIC ratio = 3) suggests inhibition without cell death .
Enzyme Interactions
-
Acetylcholinesterase inhibition: (compared to Donepezil, ).
-
CYP3A4 modulation: Weak interaction (), indicating low metabolic interference .
Applications and Industrial Relevance
Pharmaceutical Development
-
Antimicrobial agents: Structural analogs show enhanced Gram-negative coverage .
-
Neuroprotective agents: Azetidine derivatives mitigate Aβ plaque formation in Alzheimer’s models.
Material Science
-
Coordination polymers: The bromine atom facilitates halogen bonding in crystal engineering .
-
Chiral ligands: Used in asymmetric catalysis for β-lactam synthesis .
Comparative Analysis with Structural Analogs
The meta-bromo configuration in 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid optimizes steric interactions with biological targets.
Challenges and Future Directions
-
Synthetic scalability: Current methods require inert atmospheres, increasing production costs .
-
Toxicity profiling: No in vivo data exist; rodent studies are needed to assess organ toxicity.
-
Structure-activity relationships (SAR): Systematic derivatization (e.g., replacing bromine with CF₃) could enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume